molecular formula C10H20Cl2N2O B1432165 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride CAS No. 1609403-56-6

3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

Cat. No. B1432165
M. Wt: 255.18 g/mol
InChI Key: WXFWTFHCFDDRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride” is a chemical compound with the CAS Number: 1609403-56-6 . It has a molecular weight of 255.19 . The IUPAC name for this compound is 3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The country of origin is KZ .

Scientific Research Applications

These applications are speculative and based on common research themes for similar chemical compounds. Actual research would require extensive experimentation to validate these potential uses. For specific and up-to-date applications, direct consultation of scientific literature and databases is essential .

Safety And Hazards

The safety information for this compound is available in its Material Safety Data Sheet (MSDS) . It’s important to refer to the MSDS for handling and safety precautions.

properties

IUPAC Name

3,9-diazaspiro[5.6]dodecan-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;;/h11H,1-8H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFWTFHCFDDRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CCNC1=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 2
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 3
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 4
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 5
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride
Reactant of Route 6
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.